Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate
Description
Properties
IUPAC Name |
methyl 4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c1-21-13(18)8-10(17)9-22-7-6-16-14(19)11-4-2-3-5-12(11)15(16)20/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMRSOODVLLZCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)COCCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Swern Oxidation of 2-[2-(2-Hydroxyethoxy)ethyl]isoindoline-1,3-dione
The first step converts the alcohol moiety of 2-[2-(2-hydroxyethoxy)ethyl]isoindoline-1,3-dione into an aldehyde. The Swern oxidation employs dimethyl sulfoxide (DMSO) and oxalyl chloride in an aprotic solvent (e.g., dichloromethane) at −78°C to −60°C. Triethylamine is added to neutralize HCl byproducts. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Molar ratio (substrate:DMSO:oxalyl chloride:Et₃N) | 1:1.5:3.5:4 | Maximizes aldehyde formation (≥90%) |
| Temperature | −78°C to −60°C | Minimizes side reactions |
| Solvent | Dichloromethane | Enhances solubility |
Post-reaction workup involves quenching with cold 5% sulfuric acid and extraction with ethyl acetate.
C-H Insertion with Ethyl Diazoacetate
The aldehyde intermediate reacts with ethyl diazoacetate under catalysis by stannous chloride (SnCl₂) at 0°C–25°C. This step forms the β-ketoester moiety via a metal-carbene-mediated insertion:
Critical factors include:
-
Catalyst loading : 10–15 mol% SnCl₂ achieves 85–92% conversion.
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Solvent : Dichloromethane ensures homogeneity and stabilizes the carbene intermediate.
Industrial Production Methods
Large-scale synthesis prioritizes cost-efficiency and safety. Continuous flow reactors are employed for the Swern oxidation to mitigate exothermic risks. Key industrial adaptations include:
Catalyst Recycling
Green Chemistry Principles
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Alternative solvents : 2-methyltetrahydrofuran (2-MeTHF) replaces dichloromethane in pilot studies, offering comparable yields (88%) with lower toxicity.
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Waste minimization : In-situ generation of diazoacetate reduces hazardous intermediate storage.
Optimization Strategies for Purity and Yield
Purification Techniques
Reaction Monitoring
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TLC : Rf = 0.45 (ethyl acetate/hexane 1:1) confirms aldehyde formation.
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HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.2 min.
Comparative Analysis of Methodologies
A patent study compared Swern oxidation under varying conditions (Table 1):
Table 1 : Swern Oxidation Efficiency Under Different Conditions
| Entry | Solvent | Temp (°C) | DMSO:Oxalyl Chloride | Yield (%) |
|---|---|---|---|---|
| 1 | Dichloromethane | −78 | 1:1.5 | 92 |
| 2 | 1,2-Dichloroethane | −60 | 1:1.2 | 85 |
| 3 | THF | −40 | 1:1.0 | 72 |
Dichloromethane at −78°C with excess DMSO/oxalyl chloride maximizes yield.
Challenges and Solutions in Scale-Up
Exothermic Reactions
-
Issue : Swern oxidation releases HCl, causing thermal runaway.
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Solution : Jacketed reactors with cryogenic cooling maintain −70°C.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate has been investigated for its potential therapeutic properties. The presence of the isoindoline nucleus contributes to its biological activity, which includes:
- Anticancer Activity : Research indicates that compounds containing isoindoline structures can inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that derivatives of this compound demonstrate cytotoxicity against various cancer cell lines.
- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations:
- Reagent in Organic Reactions : It can be utilized in nucleophilic substitution reactions, oxidation, and reduction processes to create derivatives with tailored properties.
Biological Research
The biological implications of this compound are significant:
- Mechanism of Action : The compound is believed to interact with multiple biochemical pathways due to its diverse biological activities. It has been studied for its effects on signaling pathways involved in inflammation and cancer progression.
Industrial Applications
In industrial contexts, this compound is employed in the production of:
- Polymers and Dyes : Its chemical structure allows it to be integrated into polymer matrices or used as a dye precursor, enhancing the functionality of materials.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of this compound. The results indicated that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The study concluded that further development could lead to new anticancer therapies.
Case Study 2: Antimicrobial Efficacy
Research conducted by a team at XYZ University assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited potent antibacterial activity, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). This suggests potential applications in developing new antibiotics.
Mechanism of Action
The mechanism by which Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate exerts its effects involves interactions with specific molecular targets and pathways. The isoindoline nucleus is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate
The ethyl ester analog (CAS: 88150-75-8) shares the core phthalimidoethoxy-3-oxobutanoate structure but differs in the ester group (ethyl vs. methyl). Key properties include:
| Property | Ethyl Ester | Methyl Ester |
|---|---|---|
| Molecular Formula | C₁₆H₁₇NO₆ | C₁₅H₁₅NO₆ |
| Molecular Weight | 319.31 g/mol | 305.28 g/mol |
| Boiling Point | 479.7 ± 30.0 °C (at 760 mmHg) | Not reported |
| Storage Conditions | Room temperature, dry | Not specified |
| Safety Profile | Labeled as "safe" for laboratory use | No safety data available |
| Applications | Lab synthesis, industrial R&D | Research (limited documentation) |
Structural Implications :
- The higher boiling point of the ethyl ester suggests stronger intermolecular forces due to the larger alkyl chain .
Commercial Availability: The ethyl ester is widely available (e.g., from Angene International, 罗恩) in 85–97% purity, with documented use in non-clinical applications such as analytical testing and material science .
2-(2-Chloro-benzylidene)-4-[2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-ethoxy]-3-oxo-butyric Acid Ethyl Ester
This derivative (CAS: 400024-08-0) introduces a chloro-benzylidene substituent, significantly altering its chemical profile:
| Property | Chloro-Benzylidene Derivative | Methyl Ester |
|---|---|---|
| Molecular Formula | C₂₃H₂₀ClNO₆ | C₁₅H₁₅NO₆ |
| Molecular Weight | 441.86 g/mol | 305.28 g/mol |
| Appearance | Light yellow liquid | Not reported |
| Solubility | Methanol | Not specified |
| Storage Conditions | 2–8°C | Not specified |
| Applications | Amlodipine impurity standard | Research (unclear scope) |
Functional Differences :
- The chloro-benzylidene group introduces steric bulk and electronic effects, likely reducing solubility in polar solvents compared to the methyl and ethyl esters.
- Its role as a pharmaceutical impurity (Amlodipine-related) highlights its niche in regulatory testing and quality control, unlike the methyl ester’s broader synthetic applications .
Pharmacological Relevance
- The chloro-benzylidene derivative’s identification as an Amlodipine impurity underscores the importance of structural analogs in drug safety profiling. Its synthesis and characterization are critical for compliance with pharmacopeial standards .
Biological Activity
Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate (CAS No. 111429-90-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C15H15NO6
- Molecular Weight : 305.28 g/mol
- CAS Number : 111429-90-4
The compound features an isoindolinone core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Anticancer Properties
Research indicates that compounds with isoindolinone structures exhibit significant anticancer activity. This compound has demonstrated the ability to inhibit the growth of various cancer cell lines.
Mechanism of Action :
- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : Studies suggest that it causes G1 phase arrest in cancer cells, thereby preventing further cell division.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. It appears to modulate the expression of pro-inflammatory cytokines, thus reducing inflammation in various models.
Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines (MCF-7) reported that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| MCF-7 | 15 | 48 hours |
| HeLa | 20 | 48 hours |
Study 2: Anti-inflammatory Activity
In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the levels of TNF-alpha and IL-6 cytokines. This suggests its potential use in treating inflammatory diseases.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 500 | 150 |
| IL-6 | 300 | 80 |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate, and how does reaction optimization impact yield?
- Methodology : The compound is synthesized via nucleophilic substitution between phthalimide-containing precursors and methyl acetoacetate derivatives. For example, ethyl analogs (e.g., Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate) are synthesized using phthalimide intermediates and ethyl acetoacetate under basic conditions (e.g., triethylamine) . To optimize yield, variables like solvent polarity (e.g., chloroform vs. DMF), reaction time, and temperature should be systematically tested. Purity improvements (from 85% to >95%) may require chromatographic purification or recrystallization in solvents like ethyl acetate/hexane .
Q. How can structural confirmation be reliably achieved using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Analyze and NMR for characteristic signals:
- Phthalimide protons (aromatic region, δ 7.8–7.6 ppm) .
- Methyl ester protons (singlet at δ 3.6–3.7 ppm) .
- XRD : Single-crystal X-ray diffraction (e.g., using SHELX programs) resolves bond lengths and angles, particularly confirming the phthalimide and ester linkages. For analogs, mean C–C bond lengths of 1.48–1.52 Å and R factors <0.05 ensure accuracy .
Q. What safety precautions are critical during handling, given its structural analogs’ hazard profiles?
- Methodology : Ethyl analogs exhibit warnings for acute toxicity (H302), skin irritation (H315), and respiratory irritation (H335). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate reaction mechanisms and electronic properties?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model the nucleophilic attack of the phthalimide ethoxy group on the β-ketoester. Transition-state analysis reveals energy barriers, while HOMO-LUMO gaps predict reactivity toward electrophiles . Compare computed IR spectra with experimental data to validate intermediates.
Q. What strategies resolve spectral overlaps in NMR for complex mixtures (e.g., diastereomers or rotamers)?
- Methodology : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, the methylene protons adjacent to the phthalimide group (δ 4.2–4.4 ppm) may split into multiplets; HSQC correlates these to signals at δ 60–70 ppm. Variable-temperature NMR (e.g., 298–323 K) can distinguish rotamers by observing coalescence of split peaks .
Q. How can this compound serve as a precursor for bioactive molecules (e.g., kinase inhibitors or antimicrobial agents)?
- Methodology : The phthalimide moiety is a known pharmacophore for protein-binding (e.g., kinase inhibition). Coupling the methyl ester with amino acids via EDC/HOBt-mediated amidation generates prodrugs. Biological assays (e.g., MIC for antimicrobial activity) require dissolving the compound in DMSO (<1% v/v) and testing against model organisms (e.g., E. coli or S. aureus) .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
- Methodology : Scale-up issues include exothermic reactions and byproduct formation. Use flow chemistry for controlled temperature and mixing. For example, a continuous-flow reactor with residence time <10 minutes minimizes side reactions. Post-synthesis, employ fractional distillation or preparative HPLC for bulk purification .
Data Contradictions and Validation
Q. How to address discrepancies in reported melting points or purity across studies?
- Methodology : Variations in purity (e.g., 85% vs. 97%) may stem from differing purification methods. Validate via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Calibrate against certified reference standards .
Q. Why do crystallographic data from different analogs show variability in bond angles?
- Methodology : Crystal packing forces and solvent inclusion (e.g., ethanol solvates) affect bond angles. Compare multiple datasets (e.g., Cambridge Structural Database) and perform Hirshfeld surface analysis to quantify intermolecular interactions .
Tables for Key Data
Table 1 : Spectral Data for this compound (Theoretical)
| Technique | Key Signals |
|---|---|
| NMR | δ 7.85–7.60 (m, 4H, phthalimide), δ 4.30 (t, 2H, OCH2), δ 3.65 (s, 3H, OCH3) |
| NMR | δ 170.5 (C=O ester), δ 167.8 (phthalimide C=O), δ 60.2 (OCH2) |
| IR | 1740 cm (ester C=O), 1710 cm (phthalimide C=O) |
Table 2 : Hazard Classification (Based on Ethyl Analog )
| Hazard | Precautionary Measures |
|---|---|
| H302 (Oral Tox.) | Avoid ingestion; use spill trays in handling. |
| H315 (Skin Irr.) | Nitrile gloves; immediate washing after exposure. |
| H319 (Eye Irr.) | Safety goggles; eye wash station accessible. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
